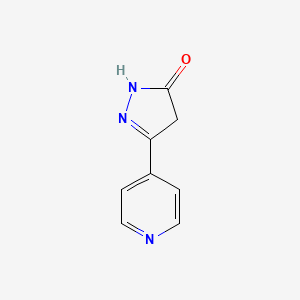

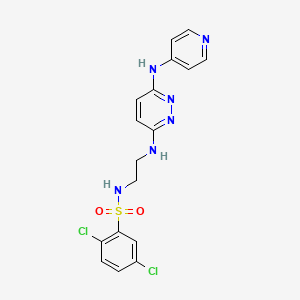

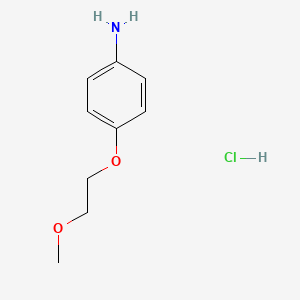

2,5-dichloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Overview

Description

2,5-dichloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16Cl2N6O2S and its molecular weight is 439.3. The purity is usually 95%.

BenchChem offers high-quality 2,5-dichloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A notable application of compounds structurally related to 2,5-dichloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is in the field of anticancer research. Novel pyridazinone derivatives bearing benzenesulfonamide moieties have been synthesized and evaluated for their anticancer activity. For instance, certain derivatives displayed remarkable activity against leukemia and non-small cell lung cancer cell lines, with GI(50) values less than 0.1 µM. These compounds have shown promising results across various cancer cell lines, including breast, ovarian, and melanoma, suggesting their potential as lead compounds for developing new anticancer agents (Rathish et al., 2012).

Antimicrobial and Antifungal Activity

Another research avenue explores the antimicrobial and antifungal properties of compounds related to 2,5-dichloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide. New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and shown to possess antibacterial and antifungal activity. These compounds demonstrated significant performance against a range of bacteria and fungi, including E. coli and S. aureus, highlighting their potential as antimicrobial agents (Hassan, 2013).

Inhibition of Carbonic Anhydrase Enzyme

Compounds incorporating sulfonamide and triazine moieties have been reported to inhibit carbonic anhydrase isozymes, which are relevant to various physiological functions and diseases. These inhibitors showed activity against cytosolic and tumor-associated carbonic anhydrase isozymes, suggesting their utility in developing therapeutic agents for managing conditions like hypoxic tumors (Garaj et al., 2005).

Antitumor Evaluation and Molecular Modeling

Research has also been conducted on novel benzenesulfonamide derivatives for their antitumor activity, including molecular modeling and quantitative structure–activity relationship (QSAR) analyses. These studies aim to understand the compounds' mechanisms of action and optimize their antitumor efficacy. Some derivatives displayed significant cytotoxic activity against colon, breast, and cervical cancer cell lines, indicating their potential as antitumor drugs (Tomorowicz et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitTYK2 , JAK1 , JAK2 , and JAK3 . These are all part of the Janus kinase family, which plays a crucial role in signal transduction for various cytokines and growth factors .

Mode of Action

Similar compounds have been found to inhibit tyk2, jak1, jak2, and jak3 . These inhibitors typically work by binding to the ATP-binding pocket of these kinases, preventing them from phosphorylating and activating downstream signaling pathways .

Biochemical Pathways

The inhibition of TYK2, JAK1, JAK2, and JAK3 affects several biochemical pathways. These include the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and apoptosis . By inhibiting these kinases, the compound can potentially disrupt these pathways, leading to various downstream effects.

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also be absorbed well in the gastrointestinal tract. The distribution, metabolism, and excretion of this compound remain unknown.

Result of Action

The inhibition of tyk2, jak1, jak2, and jak3 can potentially disrupt the jak-stat signaling pathway , leading to effects on immune response, cell growth, and apoptosis.

properties

IUPAC Name |

2,5-dichloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N6O2S/c18-12-1-2-14(19)15(11-12)28(26,27)22-10-9-21-16-3-4-17(25-24-16)23-13-5-7-20-8-6-13/h1-8,11,22H,9-10H2,(H,21,24)(H,20,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVPXRQOEXJNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128085 | |

| Record name | 2,5-Dichloro-N-[2-[[6-(4-pyridinylamino)-3-pyridazinyl]amino]ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |

CAS RN |

1021073-45-9 | |

| Record name | 2,5-Dichloro-N-[2-[[6-(4-pyridinylamino)-3-pyridazinyl]amino]ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021073-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-N-[2-[[6-(4-pyridinylamino)-3-pyridazinyl]amino]ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylcarbamoyl)amino]-2-oxo-1-phenylethyl 3-hydroxybenzoate](/img/structure/B1649513.png)

![N~2~-(sec-butyl)-N~2~-[5-[(cyclopropylcarbonyl)amino]-2-(dimethylamino)benzyl]-2-furamide](/img/structure/B1649514.png)

![Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B1649515.png)

![(3Z)-3-[(4-methylphenyl)methylidene]thiochromen-4-one](/img/structure/B1649516.png)

![[6-(4-Methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B1649521.png)

![N-(2-ethoxyphenyl)-2-isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide](/img/structure/B1649531.png)